2-Pyridineacetamide

描述

IUPAC Nomenclature and Systematic Identification

1.1.1 IUPAC Name

The systematic IUPAC name for the compound is N-(pyridin-2-yl)acetamide. This designation follows the hierarchical priority of substituents, where the pyridine ring is the principal functional group, and the acetamide moiety is attached to the nitrogen atom at position 2 of the pyridine.

1.1.2 Molecular Formula and Identifiers

The molecular formula is C₇H₈N₂O , corresponding to a molecular weight of 136.15 g/mol . Key identifiers include:

- CAS Registry Number : 5231-96-9

- SMILES Notation :

CC(=O)Nc1ccccn1 - InChI Key :

QROKOTBWFZITJZ-UHFFFAOYSA-N

1.1.3 Synonyms and Related Compounds

Common synonyms include 2-acetamidopyridine, pyridine-2-acetamide, and 2-(pyridin-2-yl)acetamide. Derivatives such as 5-ethylthio-2-pyridineacetamide (CAS 30820-98-5) and 2-(pyridin-3-yl)acetamide (CAS 3724-16-1) highlight variations in substituent positioning and functional groups.

Molecular Geometry and Bonding Configurations

1.2.1 Bonding and Conjugation

The molecule features a planar pyridine ring (C₅H₄N) conjugated with an acetamide group (CH₃CONH–). The amide bond (C=O–N) exhibits partial double-bond character due to resonance, with bond lengths typically ranging from 1.32–1.35 Å for the carbonyl group and 1.38–1.42 Å for the C–N bond. The pyridine ring retains aromatic stability through delocalized π-electrons, with C–N bond lengths averaging 1.33–1.39 Å .

1.2.2 Hydrogen-Bonding Potential

The acetamide group enables hydrogen bonding through the NH and carbonyl oxygen atoms. In crystallographic studies of related complexes (e.g., copper(II) perchlorate derivatives), the amide oxygen coordinates to metal centers, while the NH group participates in intermolecular hydrogen bonds.

1.2.3 Structural Flexibility

The pyridine ring and acetamide group are connected via a methylene bridge (-CH₂-), allowing rotational flexibility. However, steric interactions between the pyridine ring and acetamide group may restrict conformational space in crystalline environments.

Crystallographic Data and Unit Cell Parameters

1.3.1 Unit Cell Dimensions

While direct crystallographic data for pure 2-pyridineacetamide is limited, insights can be drawn from coordination complexes. For example, bis(pyridine-2-acetamide)copper(II) perchlorate crystallizes in the monoclinic space group C2/c with unit cell parameters:

| Parameter | Value (Å) |

|---|---|

| a | 10.957 |

| b | 12.178 |

| c | 15.566 |

| β | 108.7° |

This structure highlights the ligand’s role in forming square-planar coordination geometries around metal centers.

1.3.2 Hydrogen-Bonding Networks

In crystal packings, the acetamide NH group often forms hydrogen bonds with oxygen atoms from carbonyl groups or counterions. For instance, in N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate, NH···O bonds stabilize dimers and ribbons, creating extended hydrogen-bonded networks.

1.3.3 Dihedral Angles and Conformation

In protonated derivatives like 2-(pyridin-2-ylamino)pyridinium trifluoromethanesulfonate, dihedral angles between pyridine rings are minimized (e.g., 0.2° ), indicating planar arrangements enforced by intermolecular interactions.

属性

IUPAC Name |

2-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVCEKRAZBZVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202921 | |

| Record name | 2-Pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-39-8 | |

| Record name | 2-Pyridineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridineacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINEACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridineacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XX6ZUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation via Chloromethylpyridine Intermediate

One classical approach to synthesize 2-pyridineacetamide involves the preparation of 2-chloromethylpyridine as a key intermediate, which is then further transformed into the target amide.

Synthesis of 2-Chloromethylpyridine :

The process starts with 2-picoline (2-methylpyridine) undergoing chlorination in the presence of solvents such as trichloromethane or 1,2-ethylene dichloride and a catalyst like benzamide. The reaction is typically refluxed for several hours (2-7 hours depending on conditions) at temperatures ranging from 40°C to 60°C. After completion, the mixture is filtered, washed with chloroform, and the organic phase is treated with saturated sodium carbonate solution to remove impurities. The final product, 2-chloromethylpyridine, is isolated by solvent removal under reduced pressure with yields reported around 90-95%.Subsequent Conversion to this compound :

While the patent focuses on the preparation of 2-chloromethylpyridine, this intermediate can be reacted with ammonia or amines to form this compound via nucleophilic substitution. The presence of sodium carbonate or other alkaline conditions facilitates this conversion.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Picoline + Chlorination | 2-picoline, trichloromethane or 1,2-ethylene dichloride, benzamide, reflux 40-60°C, 2-7 hours | 90-95 | TLC monitoring ensures complete conversion |

| Workup | Filtration, chloroform wash, sodium carbonate wash, solvent removal | - | Organic phase drying with anhydrous sodium sulfate |

Direct Amidation Using Pyridine Derivatives and Amines

Another widely used method involves direct coupling of pyridine-containing carboxylic acid derivatives with amines to form this compound:

Amidation of Pyridine-Containing Carboxylic Acids :

Studies show that coupling fenofibric acid derivatives (which include pyridine rings) with corresponding amines in the presence of a base such as sodium carbonate leads to efficient amide formation. The reaction is typically performed in aqueous media at room temperature, completing within minutes. This method is environmentally friendly and scalable from milligram to hundreds of grams.Dry Conditions for Less Reactive Amines :

When the amines are heterocyclic aromatic amines directly attached to the pyridine ring, the reaction must be performed under water-free, oxygen-free conditions to prevent oxidation and side reactions. Anhydrous sodium carbonate and nitrogen atmosphere are used to achieve high yields.

| Method | Conditions | Scale | Notes |

|---|---|---|---|

| Aqueous amidation | Pyridine carboxylic acid + amine, sodium carbonate, room temperature, minutes | Milligrams to hundreds of grams | Environmentally friendly, nearly quantitative yields |

| Dry amidation | Pyridine amine + anhydrous sodium carbonate, nitrogen atmosphere, overnight | Lab scale | Prevents oxidation of less nucleophilic amines |

Catalyst-Free Synthesis from Aldehydes and Aminopyridines

A novel catalyst-free synthetic route has been reported for preparing 2-pyridineacetamides by reacting aldehydes with aminopyridines:

Reaction Mechanism :

Aminopyridines react with aldehydes under mild conditions, leading to amide formation without the need for catalysts. This method involves nucleophilic attack of the amino group on the aldehyde, followed by rearrangement to form the amide bond.Advantages :

This one-pot, catalyst-free approach avoids harsh reagents and conditions, simplifying purification and reducing environmental impact.

| Starting Materials | Conditions | Advantages | References |

|---|---|---|---|

| Pyridine-2-amine + Aldehyde | Mild heating, catalyst-free, sealed tube | Simple, environmentally friendly |

Summary Table of Preparation Methods for this compound

| Method No. | Starting Material(s) | Key Reagents/Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Picoline | Chlorination with trichloromethane or ethylene dichloride, benzamide catalyst, reflux 40-60°C, 2-7h | Lab scale | 90-95 | Intermediate 2-chloromethylpyridine isolated; further amidation needed |

| 2 | Pyridine carboxylic acid + amine | Sodium carbonate base, aqueous or dry conditions, room temperature to overnight | Small to large scale | Nearly quantitative | Environmentally friendly; dry conditions for sensitive amines |

| 3 | Aminopyridines + aldehydes | Catalyst-free, mild heating, sealed tube | Lab scale | Moderate to high | One-pot synthesis, avoids catalysts |

化学反应分析

Types of Reactions

2-Pyridineacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 2-pyridineethylamine using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 2-Pyridinecarboxylic acid.

Reduction: 2-Pyridineethylamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

1.1. Cancer Treatment

One of the most significant applications of 2-pyridineacetamide derivatives is in the treatment of various cancers. Research has highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK7 and CDK9, which are crucial in regulating the cell cycle and transcription. Inhibition of these kinases can lead to the reactivation of epigenetically silenced genes, promoting anti-tumor immunity and potentially reversing tumor growth.

A patent describes a pyridine acetamide derivative that exhibits excellent inhibitory activity against CDK9 and CDK7, making it a candidate for developing medications targeting blood cancers such as acute myeloid leukemia, multiple myeloma, and chronic lymphocytic leukemia, as well as solid tumors like breast and prostate cancer .

1.2. Polypharmacological Potential

This compound has also been studied for its polypharmacological potential, which refers to the ability of a single drug to affect multiple targets or pathways. This approach is particularly beneficial for treating complex diseases like cancer and Alzheimer's disease, where multiple pathways are involved . The compound's ability to inhibit various targets simultaneously may lead to enhanced therapeutic efficacy compared to traditional single-target drugs.

2.1. In Vitro Studies

In vitro biological activity studies have demonstrated that this compound derivatives possess anti-inflammatory and antidiabetic properties. For instance, vanillin-2-pyridineacetamide has shown promising results in inhibiting enzymes related to inflammation and diabetes, indicating that structural modifications can enhance biological activity .

2.2. Molecular Docking Studies

Molecular docking studies have been employed to investigate the interactions between this compound derivatives and specific enzymes such as cyclooxygenases and α-amylase. These studies help elucidate the binding affinities and mechanisms of action at a molecular level, providing insights into how these compounds exert their biological effects .

Safety and Toxicity Profile

While exploring the applications of this compound, it is crucial to consider its safety profile. According to PubChem, the compound is classified as harmful if swallowed and can cause skin irritation . Therefore, any therapeutic application must carefully evaluate its toxicity alongside efficacy.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

作用机制

The mechanism of action of 2-pyridineacetamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound it interacts with.

相似化合物的比较

Comparison with Similar Compounds

The biological activity and physicochemical properties of 2-pyridineacetamide derivatives depend on substituents attached to the pyridine ring or the acetamide group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound Derivatives

Key Findings:

Structural Modifications and Activity: Disopyramide’s antiarrhythmic effects arise from its diisopropylaminoethyl and phenyl substituents, which enhance binding to cardiac ion channels (e.g., KCNQ1, KCNH2) . CB-839’s trifluoromethyl and morpholinyl groups improve solubility and potency, enabling inhibition of glutaminase tetramerization (IC₅₀ < 0.1 µM) . Derivatives with α,α-dipropyl groups (CAS: 71824-50-5) exhibit increased hydrophobicity but lack reported pharmacological activity .

Synthetic Routes :

- Thermal rearrangement of pyran-2-one amidines is a versatile method for this compound synthesis, adaptable to diverse substituents .

- CB-839 requires multi-step synthesis, including palladium-catalyzed coupling for introducing the morpholinyl-ethoxy-phenyl moiety .

Pharmacological Profiles :

- Disopyramide shows dual action: Na⁺ channel blockade (reducing myocardial excitability) and anticholinergic effects (causing dry mouth, urinary retention) .

- CB-839 ’s selectivity for glutaminase over other enzymes (e.g., γ-glutamyl transpeptidase) makes it a promising anticancer agent .

- Simple analogs (e.g., 2-(pyridin-3-yl)acetamide) lack significant bioactivity, highlighting the importance of substituents .

Safety and Toxicity: this compound (base compound) has moderate toxicity (R22: harmful if swallowed) . Disopyramide is associated with severe side effects, including heart failure exacerbation, due to negative inotropic effects .

生物活性

2-Pyridineacetamide, a compound derived from pyridine, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure

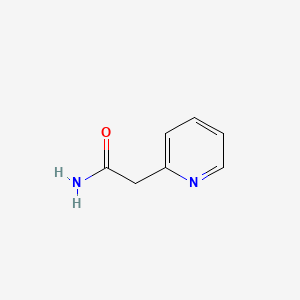

The molecular structure of this compound can be represented as follows:

This structure features a pyridine ring attached to an acetamide group, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 55 ± 0.5 |

| Escherichia coli | 56 ± 0.5 |

| Klebsiella pneumoniae | Not specified |

| Pseudomonas aeruginosa | Not specified |

The compound demonstrated a potent inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial activity at low concentrations .

Antiviral Activity

In the context of viral infections, particularly during the COVID-19 pandemic, the search for effective antiviral agents has intensified. Pyridine derivatives, including this compound, have shown promise in inhibiting viral replication mechanisms.

Recent studies suggest that compounds with a pyridine nucleus can interfere with viral proteins, potentially offering a pathway for therapeutic development against viruses such as SARS-CoV-2. The presence of additional functional groups in these compounds enhances their antiviral efficacy .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting cellular signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound was tested against:

- Friend erythroleukemia cells

- Melanoma B16F10 cells

Results indicated that the compound's redox activity and interaction with thiol groups in cells were linked to its cytotoxic effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Antiviral Action : Inhibition of viral entry into host cells and interference with viral replication.

- Anticancer Action : Induction of oxidative stress leading to apoptosis in cancer cells.

常见问题

Q. Q1. What are the standard synthetic routes for 2-Pyridineacetamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions between pyridine-containing precursors and acetamide moieties. For example:

- Step 1: Reacting 2-aminopyridine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Optimization: Key variables include temperature (0–25°C), solvent polarity, and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction progress .

Q. Q2. How should researchers characterize this compound derivatives to confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions on the pyridine ring and acetamide linkage. For example, the acetamide proton typically appears as a singlet at δ 2.1–2.3 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak for CHNO: 153.0764).

- Infrared (IR) Spectroscopy: Stretching frequencies for amide C=O (1650–1680 cm) and pyridine C=N (1600 cm) validate functional groups .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., molecular docking) predict the biological interactions of this compound derivatives?

Methodological Answer:

- Target Selection: Identify proteins with binding pockets compatible with pyridine and acetamide motifs (e.g., kinases, GPCRs).

- Docking Workflow:

- Prepare ligand (this compound derivative) using Gaussian for DFT-optimized geometry.

- Use AutoDock Vina to simulate binding affinities.

- Validate predictions with in vitro assays (e.g., IC measurements).

- Case Study: Derivatives with electron-withdrawing groups (e.g., -Cl) showed enhanced binding to COX-2 due to hydrophobic interactions .

Q. Q4. How should researchers address contradictions in spectral data (e.g., NMR shifts) for structurally similar this compound analogs?

Methodological Answer:

- Data Triangulation: Cross-validate using multiple techniques (e.g., -NMR, -NMR, and X-ray crystallography) .

- Solvent Effects: Account for solvent-induced shifts (e.g., DMSO vs. CDCl) by referencing internal standards.

- Dynamic Effects: Investigate tautomerism or conformational flexibility via variable-temperature NMR .

Q. Q5. What strategies improve the solubility and bioavailability of this compound derivatives in pharmacological studies?

Methodological Answer:

- Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -COOH) at the pyridine 4-position or acetamide nitrogen.

- Formulation Techniques: Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility .

- In Silico Screening: Predict logP and pKa values using ChemAxon or SwissADME to prioritize derivatives with favorable pharmacokinetics .

Analytical and Experimental Design

Q. Table 1. Comparative Characterization of this compound Derivatives

| Derivative | Synthetic Yield (%) | -NMR (δ, ppm) | MS ([M+H]) | Biological Activity (IC, μM) |

|---|---|---|---|---|

| This compound | 78 | 2.15 (s, 3H, CH), 7.3–8.1 (m, 4H, Py) | 153.0764 | N/A |

| 2-Chloro-N-(pyridin-2-yl)acetamide | 65 | 2.20 (s, 3H), 7.5–8.3 (m, 4H) | 187.0231 | 12.4 (COX-2 inhibition) |

Q. Q6. How can researchers design robust SAR (Structure-Activity Relationship) studies for this compound-based drug candidates?

Methodological Answer:

- Variable Selection: Systematically modify substituents on the pyridine ring (e.g., -CH, -OCH, -NO) and acetamide side chain.

- Assay Consistency: Use standardized protocols (e.g., MTT assay for cytotoxicity, ELISA for enzyme inhibition) across derivatives.

- Statistical Analysis: Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ, logP) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。